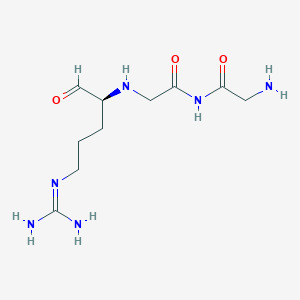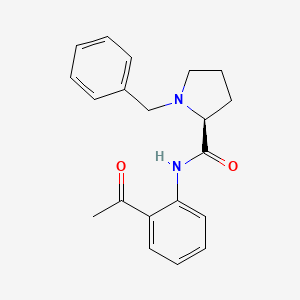
N-(2-Acetylphenyl)-1-benzyl-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Acetylphenyl)-1-benzyl-L-prolinamide is an organic compound with a complex molecular structure It is characterized by the presence of an acetyl group attached to a phenyl ring, a benzyl group, and an L-prolinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetylphenyl)-1-benzyl-L-prolinamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-aminophenyl with acetyl chloride to form 2-acetylaminophenyl. This intermediate is then coupled with benzyl-L-proline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N-(2-Acetylphenyl)-1-benzyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
N-(2-Acetylphenyl)-1-benzyl-L-prolinamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of N-(2-Acetylphenyl)-1-benzyl-L-prolinamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl and prolinamide moieties may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(2-Acetylphenyl)benzamide: Similar structure but lacks the prolinamide moiety.
N-Benzyl-L-proline: Contains the proline and benzyl groups but lacks the acetylphenyl group.
Uniqueness
N-(2-Acetylphenyl)-1-benzyl-L-prolinamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and prolinamide moieties allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
82704-15-2 |
|---|---|
分子式 |
C20H22N2O2 |
分子量 |
322.4 g/mol |
IUPAC名 |
(2S)-N-(2-acetylphenyl)-1-benzylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-15(23)17-10-5-6-11-18(17)21-20(24)19-12-7-13-22(19)14-16-8-3-2-4-9-16/h2-6,8-11,19H,7,12-14H2,1H3,(H,21,24)/t19-/m0/s1 |
InChIキー |
WQMUQIKTXAMNIA-IBGZPJMESA-N |
異性体SMILES |
CC(=O)C1=CC=CC=C1NC(=O)[C@@H]2CCCN2CC3=CC=CC=C3 |
正規SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2CCCN2CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)
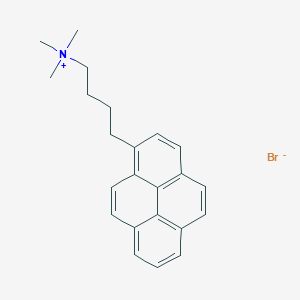
![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
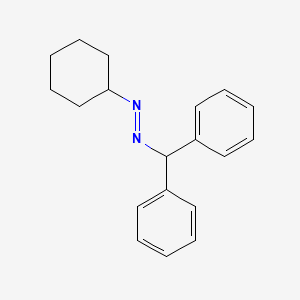
![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)
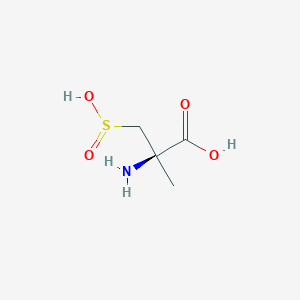
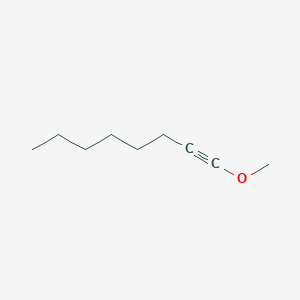
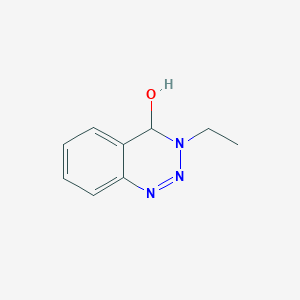
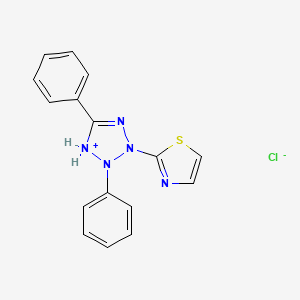
![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
![N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14409293.png)
